molecular formula C8H8N4O B6166922 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 138254-48-5

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6166922
CAS No.: 138254-48-5
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been confirmed through X-ray diffraction analysis . The structure is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The absorption and emission spectra of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . The photophysical properties can be tuned, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .

Mechanism of Action

While the specific mechanism of action for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to have significant biological and pharmacological importance, including hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with ammonia in the presence of a dehydrating agent.", "Starting Materials": [ "6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid", "Ammonia", "Dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Add 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to a reaction vessel", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the reaction vessel", "Heat the reaction mixture to a temperature of 150-200°C under an inert atmosphere for 2-4 hours", "Add ammonia to the reaction mixture and continue heating for an additional 2-4 hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry to obtain 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide" ] }

138254-48-5

Molecular Formula

C8H8N4O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.